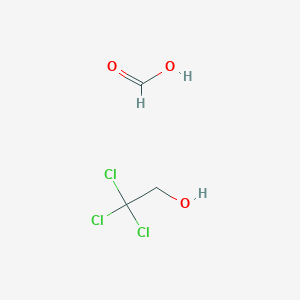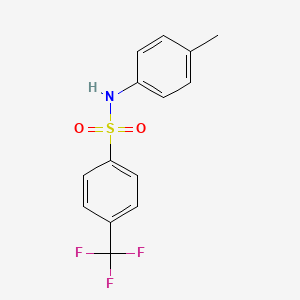
Hexafluoroisopropyl isopropyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexafluoroisopropyl isopropyl carbonate is a fluorinated organic compound known for its unique chemical properties. It is used in various scientific and industrial applications due to its stability and reactivity. The compound is characterized by the presence of hexafluoroisopropyl and isopropyl groups attached to a carbonate moiety, making it a valuable reagent in organic synthesis and other chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexafluoroisopropyl isopropyl carbonate can be synthesized through several methods. One common approach involves the reaction of hexafluoroisopropanol with isopropyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired carbonate compound with high purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The starting materials, hexafluoroisopropanol and isopropyl chloroformate, are readily available and can be sourced from commercial suppliers.
Análisis De Reacciones Químicas
Types of Reactions: Hexafluoroisopropyl isopropyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the isopropyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Hexafluoroisopropyl isopropyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and labeling studies.
Industry: this compound is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which hexafluoroisopropyl isopropyl carbonate exerts its effects involves the interaction of its functional groups with various molecular targets. The hexafluoroisopropyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The carbonate moiety can undergo hydrolysis, releasing carbon dioxide and alcohols, which can further react with other compounds.
Comparación Con Compuestos Similares
Hexafluoroisopropyl isopropyl carbonate can be compared with other similar compounds, such as:
Hexafluoroisopropanol: A related compound used as a solvent and reagent in organic synthesis.
Isopropyl Carbonate: A simpler carbonate compound with different reactivity and applications.
Fluorinated Carbonates: A class of compounds with varying degrees of fluorination and unique chemical properties.
Uniqueness: this compound stands out due to its combination of hexafluoroisopropyl and isopropyl groups, which impart unique stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and reagents.
Propiedades
Fórmula molecular |
C7H8F6O3 |
|---|---|
Peso molecular |
254.13 g/mol |
Nombre IUPAC |
1,1,1,3,3,3-hexafluoropropan-2-yl propan-2-yl carbonate |
InChI |
InChI=1S/C7H8F6O3/c1-3(2)15-5(14)16-4(6(8,9)10)7(11,12)13/h3-4H,1-2H3 |
Clave InChI |
NVMFMPGRXHZIGL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)OC(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde](/img/structure/B12086234.png)
![4-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol](/img/structure/B12086241.png)

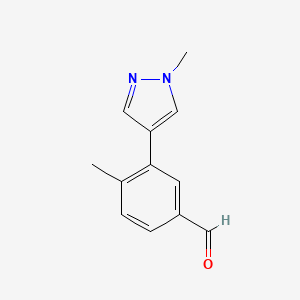
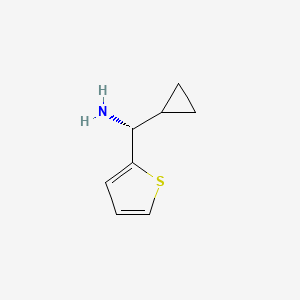
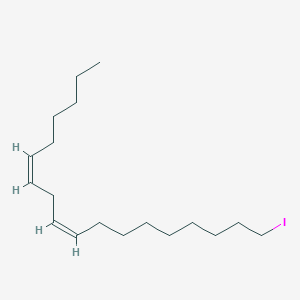
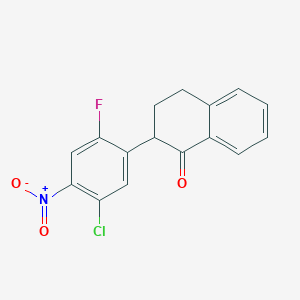


![Methyl 4-amino-3-[(cyclobutylmethyl)amino]benzoate](/img/structure/B12086310.png)
